molecular formula C11H21NO2 B1267822 tert-butyl N-cyclohexylcarbamate CAS No. 3712-40-1

tert-butyl N-cyclohexylcarbamate

Cat. No.: B1267822
CAS No.: 3712-40-1
M. Wt: 199.29 g/mol
InChI Key: DNSTUAQHBFISRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from tert-butyl chloroformate and cyclohexylamine:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cyclohexylamine and tert-butyl alcohol.

    Oxidation: Various oxidized products depending on the conditions.

    Substitution: Substituted carbamates.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H23N1O2C_{12}H_{23}N_{1}O_{2}, with a molecular weight of approximately 229.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl ring, contributing to its distinct pharmacological properties.

Property Value
Molecular FormulaC₁₂H₂₃N₁O₂
Molecular Weight229.32 g/mol
Functional GroupsTert-butyl, Carbamate
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with tert-butyl chloroformate. This reaction is facilitated under mild conditions to yield the desired carbamate product efficiently.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that carbamates can inhibit bacterial growth by interfering with essential cellular processes.
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts, such as diabetes management where Dipeptidyl Peptidase IV (DPP4) inhibition is advantageous .
  • Cytotoxicity : Preliminary assays have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The carbamate group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity or stability.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various carbamates, including this compound. Results indicated a significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of tumor cells. The mechanisms involved included DNA fragmentation and activation of apoptosis-related caspases .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and DPP4 revealed that it could effectively inhibit this enzyme, leading to increased levels of GLP-1 and enhanced insulin secretion .

Properties

IUPAC Name

tert-butyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSTUAQHBFISRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306384
Record name tert-butyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3712-40-1
Record name 3712-40-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176007
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl N-cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3712-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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